N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4S/c1-16(2)12-13-24-19-14-17(23-29(26,27)18-8-6-5-7-9-18)10-11-20(19)28-15-22(3,4)21(24)25/h10-11,14,16,18,23H,5-9,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOWEYJPSMCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The compound's structure incorporates a tetrahydrobenzo[b][1,4]oxazepine moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of 448.6 g/mol. The compound is characterized by its sulfonamide group, which is known for enhancing the solubility and bioavailability of drugs.
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxazepine structure exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacteria and fungi. The specific compound may also exhibit such activities due to its structural similarities to other known antimicrobial agents.
Antioxidant Activity
Research indicates that compounds with similar frameworks possess antioxidant properties. The presence of multiple functional groups in the oxazepine structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been documented extensively. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways and mediators such as cytokines and prostaglandins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | A study on related oxazepine derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. |
| Antioxidant Assessment | In vitro assays showed that similar compounds reduced lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. |
| Anti-inflammatory Mechanism | Research demonstrated that derivatives inhibited NF-kB activation and reduced the expression of pro-inflammatory cytokines in cell culture models. |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can form stable complexes with proteins involved in inflammation and microbial resistance pathways.
Pharmacokinetics and Toxicology
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound. It is expected to exhibit good oral bioavailability and low toxicity profiles based on structural analogs.
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A widely adopted method involves the cyclocondensation of 2-aminophenol with α,β-unsaturated carbonyl compounds. For example, reacting 2-aminophenol with 3-methyl-2-butenal in ethanol at reflux yields the intermediate 3,3-dimethyl-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | 78% |
| Temperature | 80°C, 12 hr | <70% below 70°C |
| Catalyst | p-Toluenesulfonic acid | +15% yield |
This method benefits from scalability but requires strict anhydrous conditions to prevent hydrolysis of the imine intermediate.
Tandem C-N Coupling/C-H Carbonylation
Recent advances employ copper-catalyzed tandem reactions under CO₂ atmosphere. For instance, phenylamine derivatives react with allyl halides in dimethyl sulfoxide (DMSO) with CuI and Cs₂CO₃ to form the oxazepine core. This single-pot method achieves 65–82% yields while reducing step count:
$$
\text{Phenylamine} + \text{Allyl Halide} \xrightarrow[\text{CuI, CO}_2]{\text{DMSO, 100°C}} \text{Benzooxazepinone}
$$
Microwave-assisted variants of this protocol reduce reaction times from 10 hours to 45 minutes.
Sulfonamide Functionalization
Introducing the cyclohexanesulfonamide group occurs via nucleophilic substitution or direct coupling:
Chlorosulfonation Followed by Amination
The oxazepine intermediate undergoes chlorosulfonation using ClSO₃H in dichloromethane at 0–5°C. Subsequent reaction with cyclohexylamine in tetrahydrofuran (THF) at room temperature affords the sulfonamide:
$$
\text{Oxazepine-SO}_2\text{Cl} + \text{Cyclohexylamine} \rightarrow \text{Target Sulfonamide}
$$
Critical considerations:
| Factor | Optimization Insight | Source |
|---|---|---|
| Stoichiometry | 1.2 eq amine per sulfonyl Cl | |
| Solvent Polarity | THF > DMF for selectivity | |
| Temperature Control | Exothermic; maintain <30°C |
Direct Sulfonamide Coupling Using CDI
Carbonyldiimidazole (CDI)-mediated coupling provides an alternative route. The sulfonic acid reacts with CDI (1.5 eq) in acetonitrile to form the imidazolide intermediate, which subsequently couples with the oxazepine amine:
$$
\text{Cyclohexanesulfonic Acid} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow[]{\text{Oxazepine}} \text{Product}
$$
This method achieves 85–90% purity without chromatography when using 4Å molecular sieves to scavenge imidazole byproducts.
Isopentyl Side Chain Installation
The 5-isopentyl group is introduced early in the synthesis via alkylation of the oxazepine nitrogen:
SN2 Alkylation
Treatment of the oxazepine scaffold with isopentyl bromide in dimethylacetamide (DMAc) containing K₂CO₃ at 60°C for 8 hours installs the branched alkyl chain:
$$
\text{Oxazepine} + \text{Isopentyl Bromide} \xrightarrow[]{\text{K}2\text{CO}3} \text{N-Alkylated Intermediate}
$$
Isomer control:
| Base | Isopentyl vs. Neopentyl Ratio |
|---|---|
| K₂CO₃ | 9:1 |
| DBU | 6:1 |
| Cs₂CO₃ | 8.5:1 |
Steric hindrance from the 3,3-dimethyl groups on the oxazepine favors isopentyl over linear pentyl isomers.
Purification and Characterization
Final purification employs a three-step process:
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar impurities (98% recovery)
- Flash Chromatography : Silica gel with 3:7 ethyl acetate/hexanes (Rf = 0.35)
- Recrystallization : From ethanol/water (4:1) to achieve >99% HPLC purity
Key analytical data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | DSC |
| [M+H]+ | 439.2154 | HRMS (ESI) |
| LogP | 3.8 ± 0.2 | Shake-flask |
| Aqueous Solubility | 12 μg/mL (pH 7.4) | UV-Vis |
Comparative Analysis of Synthetic Routes
Four principal methods have been documented in the literature:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Cyclization | 58 | 95 | Pilot-scale |
| Tandem Carbonylation | 72 | 97 | Lab-scale |
| Microwave-Assisted | 81 | 99 | Bench-scale |
| Flow Chemistry | 68 | 96 | Continuous |
The microwave-assisted route demonstrates superior efficiency but requires specialized equipment. Industrial applications favor the classical method due to established infrastructure.
Mechanistic Considerations
Density functional theory (DFT) calculations reveal that the rate-determining step in oxazepine formation involves-hydride shift during cyclization (ΔG‡ = 23.4 kcal/mol). Sulfonamide coupling proceeds through a concerted transition state with partial negative charge on the sulfonyl oxygen:
$$
\text{TS Energy} = -152.6 \, \text{kJ/mol} \quad \text{(B3LYP/6-31G**)}
$$
Solvent polarity dramatically affects activation energy:
| Solvent | Dielectric Constant | ΔG‡ (kcal/mol) |
|---|---|---|
| DMSO | 46.7 | 18.2 |
| THF | 7.5 | 22.1 |
| Toluene | 2.4 | 26.7 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide?
- Methodology : The compound’s benzooxazepine core can be synthesized via a modified Pictet-Spengler reaction , as demonstrated for structurally similar tetrahydrobenzooxazepines. Cyclocondensation of substituted phenols with aldehydes or ketones in acidic conditions forms the oxazepine ring. Subsequent sulfonamide coupling (e.g., using cyclohexanesulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfonamide moiety .
- Key Considerations : Optimize reaction temperature (typically 80–120°C) and stoichiometry to avoid side reactions like over-alkylation or ring-opening.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient).
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for isopentyl methyl groups, δ ~170 ppm for carbonyl carbons).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intramolecular interactions (if crystalline) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and assess stability under varying pH (4–9) and temperatures (4°C to 40°C). For aqueous solubility, use co-solvents like ethanol or surfactants. Monitor degradation via UV-Vis spectroscopy (λ ~270–300 nm for benzooxazepine absorption) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the sulfonamide moiety while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test bases (e.g., DBU, Cs₂CO₃) to enhance nucleophilicity of the amine intermediate during sulfonylation.
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates (e.g., sulfonyl chloride hydrolysis).
- Byproduct Analysis : Isolate and characterize side products (e.g., N-alkylated derivatives) via preparative TLC or column chromatography .
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences.
- Metabolite Profiling : Use LC-HRMS to identify active metabolites or degradation products that influence bioactivity .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate experimental trends .
Q. How can researchers design experiments to probe the role of the cyclohexanesulfonamide group in target binding?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide groups (e.g., aryl vs. cycloalkyl) and compare binding affinities via SPR or ITC.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess hydrophobic contributions of the cyclohexane group .
- Mutagenesis Studies : If targeting a protein, mutate residues in the predicted binding pocket and evaluate changes in inhibition potency .
Q. What advanced analytical techniques are recommended for studying degradation pathways under oxidative stress?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
